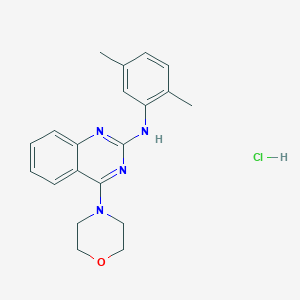
N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .
Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound. This can include information about the compound’s stereochemistry, functional groups, and any notable structural features .
Chemical Reactions Analysis
Chemical reactions analysis involves detailing the reactions that the compound can undergo. This can include reactions where the compound is a reactant, product, or catalyst .
Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves detailing properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. Compounds such as PTQ-03 and ETQ-03 showed broad-spectrum activity against tested Gram-positive bacteria, Gram-negative bacteria, and fungi. Additionally, compounds like PTQ-04 and NTQ-01 exhibited potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Oxidation Catalysis
Shimizu, Watanabe, Orita, Hayakawa, and Takehira (1992) reported the effective oxidation of 2,4,6-trimethylphenol to trimethyl-p-benzoquinone using molecular oxygen in the presence of copper(II) chloride–amine hydrochloride systems. The study highlights the versatility of amines as co-catalysts in the presence of acids, with hydroxylamine hydrochloride and acetone oxime coupled with hydrochloric acid demonstrating high activity (Shimizu et al., 1992).
Apoptosis Induction and Anticancer Properties
Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, and Cai (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration. It demonstrated excellent efficacy in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Crystal Structure Analysis and Properties
Karmakar, Sarma, and Baruah (2007) studied the structural aspects of two amide-containing isoquinoline derivatives. The study highlights the formation of gels and crystalline salts with mineral acids and the formation of host–guest complexes with 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene. These complexes exhibit strong fluorescence emission at lower wavelengths compared to the parent compound (Karmakar, Sarma, & Baruah, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-14-7-8-15(2)18(13-14)22-20-21-17-6-4-3-5-16(17)19(23-20)24-9-11-25-12-10-24;/h3-8,13H,9-12H2,1-2H3,(H,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFZENCVIQSENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

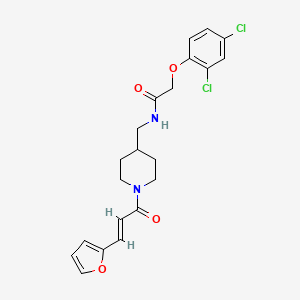
![N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2640575.png)
![[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride](/img/structure/B2640576.png)
![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2640578.png)
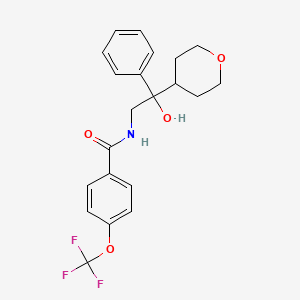


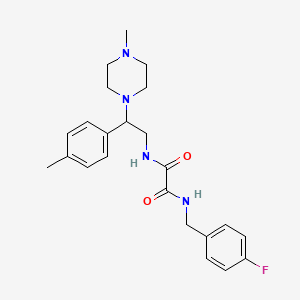
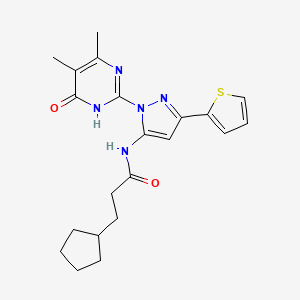
![7-Fluoro-2-methyl-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2640589.png)


![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)
![2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid](/img/structure/B2640594.png)